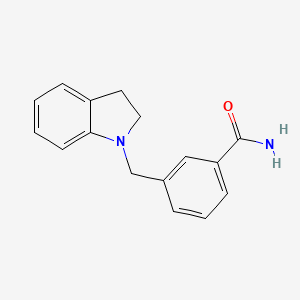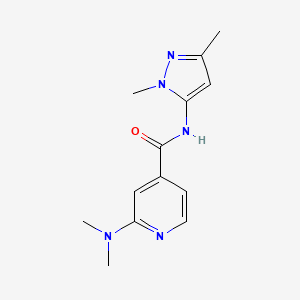![molecular formula C16H22N2O3 B7558893 N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. This compound was first identified in the early 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide involves the activation of the immune system and the induction of tumor necrosis. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This leads to the recruitment of immune cells to the tumor site, which then attack and destroy the tumor cells.
Biochemical and Physiological Effects:
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (cell death) in tumor cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of the immune system. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide in lab experiments is its selective targeting of tumor blood vessels, which can lead to the destruction of the tumor mass. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has also been shown to enhance the effectiveness of other anti-cancer agents, making it a potentially valuable addition to combination therapies. However, one limitation of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide is its toxicity, which can limit its use in clinical settings.
Orientations Futures
There are a number of future directions for research on N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide. One area of interest is the development of more effective and less toxic formulations of this compound. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide and its potential use in combination therapies for cancer treatment.
Méthodes De Synthèse
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2-methylbenzoyl chloride, followed by reaction with acetic anhydride. This results in the formation of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide as a white crystalline powder.
Applications De Recherche Scientifique
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been studied for its potential use in cancer treatment, specifically as a vascular disrupting agent. This compound has been shown to selectively target tumor blood vessels, leading to the destruction of the tumor mass. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has also been shown to enhance the effectiveness of other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-5-6-14(7-15(10)17-13(4)19)16(20)18-8-11(2)21-12(3)9-18/h5-7,11-12H,8-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVPHHKWYUUOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
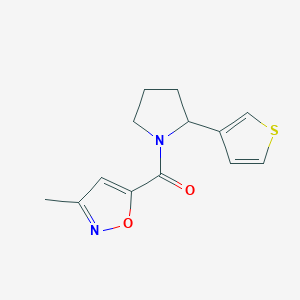
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

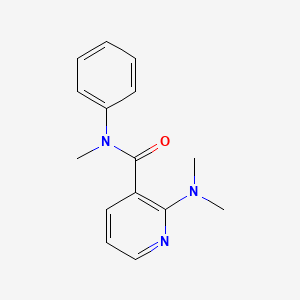
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

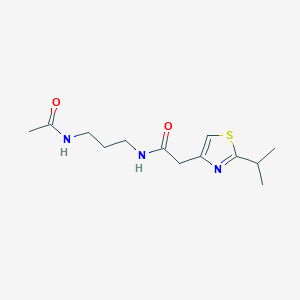

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
